molecular formula C19H23N7O3S B2864953 4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide CAS No. 2319852-84-9

4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide

Cat. No. B2864953
CAS RN: 2319852-84-9
M. Wt: 429.5
InChI Key: UFHYRAFNQHECTA-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies using 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Antiproliferative Activity

Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been synthesized and studied for their antiproliferative activity. For example, derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, which incorporate a [1,2,4]triazolo[4,3-b]pyridazine moiety, have shown the ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment strategies (Ilić et al., 2011).

Antibacterial and Antifungal Activities

Another study on thienopyrimidine derivatives highlighted their pronounced antimicrobial activity. The synthesis of these compounds and their evaluation for antimicrobial effects indicate their potential utility in developing new antibacterial and antifungal agents. This research underscores the broad applicability of pyrimidine derivatives in addressing infectious diseases (Bhuiyan et al., 2006).

Synthesis of Heterocyclic Systems

The use of related compounds in the synthesis of diverse heterocyclic systems suggests their importance in organic chemistry. For instance, the synthesis of heterocyclic systems incorporating benzofuran moieties through reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds demonstrates the versatility of these compounds in creating pharmacologically active agents (Abdelhamid et al., 2012).

Supramolecular Assemblies

Furthermore, pyrimidine derivatives have been explored for their role in forming hydrogen-bonded supramolecular assemblies. This research area opens up possibilities for the development of novel materials and nanotechnology applications. The study on dihydropyrimidine-2,4-(1H,3H)-dione functionality for creating crown-containing supramolecular assemblies emphasizes the compound's utility in material science and engineering (Fonari et al., 2004).

Future Directions

The future directions in the field of 1,2,4-triazole research involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also a focus on developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S/c1-13-20-21-17-9-10-18(22-26(13)17)25-11-15(12-25)24(4)19(27)14-5-7-16(8-6-14)30(28,29)23(2)3/h5-10,15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHYRAFNQHECTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide

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